molecular formula C12H14BrN B14870661 7-(2-Bromophenyl)-5-azaspiro[2.4]heptane

7-(2-Bromophenyl)-5-azaspiro[2.4]heptane

Cat. No.: B14870661
M. Wt: 252.15 g/mol
InChI Key: VOZFTCXXYLYLGB-UHFFFAOYSA-N
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Description

7-(2-Bromophenyl)-5-azaspiro[24]heptane is a compound that belongs to the class of spiro compounds, characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Bromophenyl)-5-azaspiro[2.4]heptane typically involves the reaction of 2-bromobenzylamine with cyclopropylcarbinol under acidic conditions. The reaction proceeds through a cyclization process, forming the spirocyclic structure. The reaction conditions often include the use of a strong acid like hydrochloric acid or sulfuric acid to facilitate the cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

7-(2-Bromophenyl)-5-azaspiro[2.4]heptane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetonitrile or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted azaspiroheptane derivatives.

Scientific Research Applications

7-(2-Bromophenyl)-5-azaspiro[2.4]heptane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex spiro compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 7-(2-Bromophenyl)-5-azaspiro[2.4]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azaspiroheptane core can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-dione: Known for its reactivity towards oxidation and nucleophilic reagents.

    1-Phenyl-4-oxaspiro[2.4]heptane: Synthesized through zirconium-catalyzed reactions and used in medicinal chemistry.

    Pyrazole-bearing compounds: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.

Uniqueness

7-(2-Bromophenyl)-5-azaspiro[24]heptane is unique due to its specific spirocyclic structure and the presence of a bromophenyl group, which imparts distinct chemical reactivity and potential biological activity

Properties

Molecular Formula

C12H14BrN

Molecular Weight

252.15 g/mol

IUPAC Name

7-(2-bromophenyl)-5-azaspiro[2.4]heptane

InChI

InChI=1S/C12H14BrN/c13-11-4-2-1-3-9(11)10-7-14-8-12(10)5-6-12/h1-4,10,14H,5-8H2

InChI Key

VOZFTCXXYLYLGB-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNCC2C3=CC=CC=C3Br

Origin of Product

United States

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